molecular formula C13H12N2O5 B11846660 N-(2,3-Dimethyl-8-nitro-4-oxo-4H-1-benzopyran-7-yl)acetamide CAS No. 62100-83-8

N-(2,3-Dimethyl-8-nitro-4-oxo-4H-1-benzopyran-7-yl)acetamide

Cat. No.: B11846660
CAS No.: 62100-83-8
M. Wt: 276.24 g/mol
InChI Key: XZIKVSAVMAYFLR-UHFFFAOYSA-N
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Description

N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide is a synthetic organic compound belonging to the chromene family Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,3-dimethylphenol with ethyl acetoacetate in the presence of a base to form the chromene core. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and green chemistry principles to enhance yield, reduce waste, and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.

    Industry: Utilized in the development of dyes, pigments, and fluorescent probes .

Mechanism of Action

The mechanism of action of N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromene core can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide is unique due to the presence of both nitro and acetamide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other chromene derivatives, making it a valuable compound for research and development .

Properties

CAS No.

62100-83-8

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

N-(2,3-dimethyl-8-nitro-4-oxochromen-7-yl)acetamide

InChI

InChI=1S/C13H12N2O5/c1-6-7(2)20-13-9(12(6)17)4-5-10(14-8(3)16)11(13)15(18)19/h4-5H,1-3H3,(H,14,16)

InChI Key

XZIKVSAVMAYFLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])NC(=O)C)C

Origin of Product

United States

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